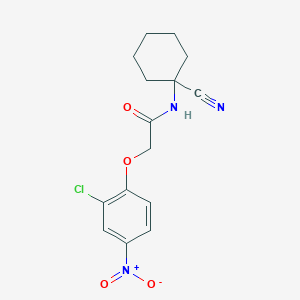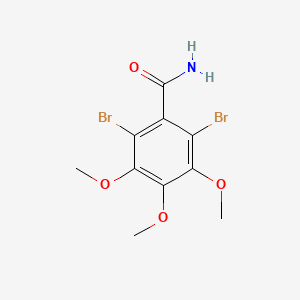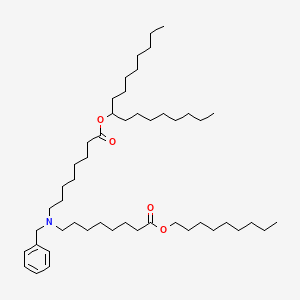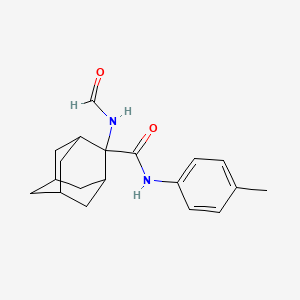![molecular formula C17H15FN4O2S2 B13366785 2-[(6-ethyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B13366785.png)
2-[(6-ethyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)sulfanyl]-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acetamide is a complex organic compound that features a pyrimidine ring, a thiazole ring, and a fluorophenyl group
Métodos De Preparación
The synthesis of 2-[(4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)sulfanyl]-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acetamide typically involves multi-step organic reactions. The synthetic route may include the following steps:
Formation of the pyrimidine ring: Starting from ethyl acetoacetate and thiourea, the pyrimidine ring is formed through a cyclization reaction.
Introduction of the thiazole ring: The thiazole ring is introduced by reacting 2-bromoacetophenone with thiourea.
Coupling reactions: The final compound is obtained by coupling the pyrimidine and thiazole intermediates under specific conditions, such as using a base like potassium carbonate in a polar aprotic solvent.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as scaling up the reactions using continuous flow techniques.
Análisis De Reacciones Químicas
2-[(4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)sulfanyl]-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl groups to alcohols.
Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions, especially under basic conditions, to introduce different substituents.
The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
This compound has several scientific research applications:
Medicinal Chemistry: It may serve as a lead compound for the development of new drugs due to its potential biological activities.
Biological Studies: The compound can be used to study enzyme inhibition and receptor binding, providing insights into its mechanism of action.
Materials Science: Its unique structural features make it a candidate for the development of new materials with specific properties, such as fluorescence or conductivity.
Mecanismo De Acción
The mechanism of action of 2-[(4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)sulfanyl]-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acetamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or bind to receptors, leading to changes in cellular pathways. The exact molecular targets and pathways involved depend on the specific biological context in which the compound is used.
Comparación Con Compuestos Similares
Similar compounds include other pyrimidine and thiazole derivatives, such as:
- 2-[(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)sulfanyl]-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide
- 2-[(4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)sulfanyl]-N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]acetamide
Compared to these compounds, 2-[(4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)sulfanyl]-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acetamide may exhibit unique properties due to the presence of the fluorophenyl group, which can influence its biological activity and chemical reactivity.
Propiedades
Fórmula molecular |
C17H15FN4O2S2 |
|---|---|
Peso molecular |
390.5 g/mol |
Nombre IUPAC |
2-[(4-ethyl-6-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acetamide |
InChI |
InChI=1S/C17H15FN4O2S2/c1-2-12-7-14(23)21-16(19-12)26-9-15(24)22-17-20-13(8-25-17)10-3-5-11(18)6-4-10/h3-8H,2,9H2,1H3,(H,19,21,23)(H,20,22,24) |
Clave InChI |
AOJUILNWVYMGBZ-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC(=O)NC(=N1)SCC(=O)NC2=NC(=CS2)C3=CC=C(C=C3)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Fluorophenyl {3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}methyl ether](/img/structure/B13366703.png)

![5-butyl-3,6-dihydroxy-1H-benzo[de]isoquinoline-1,4(2H)-dione](/img/structure/B13366721.png)

![ethyl 3-amino-2-(aminocarbonyl)-6-methyl-4-[(E)-2-phenylethenyl]thieno[2,3-b]pyridine-5-carboxylate](/img/structure/B13366739.png)

![(8aR,9R,10R,11aS,Z)-9-((3R)-5-phenyl-3-((tetrahydro-2H-pyran-2-yl)oxy)pentyl)-10-((tetrahydro-2H-pyran-2-yl)oxy)-4,5,8,8a,9,10,11,11a-octahydrocyclopenta[b]oxecin-2(3H)-one](/img/structure/B13366757.png)
![2-{[(5-Tert-butyl-2-methoxyphenyl)sulfonyl]amino}benzamide](/img/structure/B13366766.png)


![1-(9H-carbazol-9-yl)-3-[4-(2-hydroxyethyl)piperazin-1-yl]propan-2-ol](/img/structure/B13366780.png)

![6-Chloro-3-methylbenzo[d]isothiazole 1,1-dioxide](/img/structure/B13366789.png)

